2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16F3N3O3S and its molecular weight is 423.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that (thio)urea derivatives, which this compound is a part of, are often used as organocatalysts in organic chemistry . They are known for their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
(thio)urea derivatives, including this compound, are known to activate substrates and subsequently stabilize partially developing negative charges in the transition states . This is achieved through explicit double hydrogen bonding .
Biochemical Pathways
It is known that (thio)urea derivatives are used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
Result of Action
It is known that (thio)urea derivatives are used extensively in promoting organic transformations .
Action Environment
It is known that the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
This compound, as part of the (thio)urea derivatives, holds promise in the field of organic chemistry, particularly in the development of H-bond organocatalysts .
Biological Activity
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound with potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, including antioxidant and anticancer properties, as well as its mechanisms of action based on recent research findings.
- Chemical Formula : C18H14F3N3O3
- Molecular Weight : 377.32 g/mol
- CAS Number : 478248-65-6
Antioxidant Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. The DPPH radical scavenging method has been employed to assess the antioxidant activity of various derivatives, indicating that certain analogs possess antioxidant capabilities exceeding that of ascorbic acid by approximately 1.4 times .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays against different cancer cell lines. Notably:
- Cell Lines Tested : Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
- Findings :
The mechanism by which this compound exerts its effects is multifaceted:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase activity, which is crucial for DNA replication and repair.
- Antimicrotubular Activity : The compound may interfere with microtubule dynamics, akin to established chemotherapeutics like docetaxel .
- Gene Expression Modulation : Studies indicate that certain derivatives can modulate the expression of genes involved in inflammatory pathways (e.g., TNF-α, COX-2), suggesting a role in reducing tumor-promoting inflammation .
Study on Mucositis Protection
A benzimidazole derivative related to the imidazole compound showed protective effects against methotrexate-induced intestinal mucositis in mice. The study highlighted the compound's ability to mitigate oxidative stress and inflammatory responses, showcasing its potential therapeutic applications beyond oncology .
Comparative Analysis of Similar Compounds
A comparative analysis of various derivatives revealed that modifications in the chemical structure significantly influenced biological activity. For instance, compounds with different substituents on the aromatic rings displayed varying degrees of cytotoxicity and antioxidant capacity .
Summary Table of Biological Activities
Compound Name | Antioxidant Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | High (1.4x vs Ascorbic Acid) | Significant reduction in U-87 viability | Topoisomerase inhibition, antimicrotubular activity |
Related Benzimidazole Derivative | Moderate | Protective against mucositis | Modulation of inflammatory gene expression |
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-27-14-6-2-12(3-7-14)16-10-24-18(29-11-17(23)26)25(16)13-4-8-15(9-5-13)28-19(20,21)22/h2-10H,11H2,1H3,(H2,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKKYKNPAZAOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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